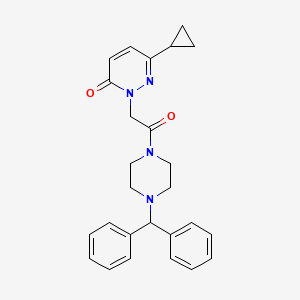

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-benzhydrylpiperazine with an appropriate acylating agent to form the benzhydrylpiperazinyl intermediate. This intermediate is then reacted with a cyclopropylpyridazinone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

1.1. Pyridazinone Core Reactivity

The pyridazin-3(2H)-one ring is susceptible to nucleophilic and electrophilic attacks, particularly at the carbonyl and adjacent positions. For example:

-

Chlorination : Reaction with POCl₃ replaces the carbonyl oxygen with chlorine, forming 3-chloropyridazine derivatives (e.g., compound 2 in , 86% yield).

-

Thionation : Treatment with P₄S₁₀ converts the carbonyl to a thiocarbonyl group (e.g., compound 3 in , confirmed by IR C=S absorption at 1228 cm⁻¹).

-

Condensation with Aldehydes : Pyridazinethiones react with aromatic aldehydes (e.g., p-chlorobenzaldehyde) in acetic acid/acetic anhydride to form fused heterocycles (e.g., compound 11 in , 50% yield) .

1.2. Benzhydrylpiperazine Modifications

The benzhydrylpiperazine group undergoes:

-

Acylation : Reaction with chloroacetyl chloride or ethyl bromoacetate introduces acylated side chains (e.g., compound 6 in , 44% yield).

-

Alkylation : Active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) form fused imidazo or oxadiazinone derivatives (e.g., compounds 12–15 in ) .

Key Reaction Data

The following table summarizes reaction pathways and outcomes for analogous systems:

Mechanistic Insights

-

Nucleophilic Substitution : The pyridazinone’s carbonyl group reacts with POCl₃ via a two-step mechanism involving phosphorylation followed by chloride displacement .

-

Thiocarbonyl Formation : P₄S₁₀ likely facilitates a thio-Wolff rearrangement, replacing oxygen with sulfur .

-

Fused Heterocycle Synthesis : Condensation with aldehydes proceeds through a tandem thiol-Mannich/cyclization pathway, evidenced by IR loss of C=S and ¹H-NMR exocyclic CH signals .

Biological Activity Correlations

While direct data for the target compound are unavailable, structurally related pyridazinones and piperazines exhibit:

-

Anticancer Activity : Hybrids with thiazolidinediones (e.g., compound V in ) show IC₅₀ values of 0.97 µM against MDA-MB-231 cells .

-

Insecticidal Properties : Bisamide derivatives (e.g., D28 in ) achieve 90% mortality in Plutella xylostella at 1 mg/mL .

Spectral Characterization

Critical data for confirming reaction products include:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure with a pyridazine core, which is known for its biological activity. The presence of the benzhydryl piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system (CNS).

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant properties. The benzhydryl piperazine component is crucial for the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential in the treatment of depression. Research has demonstrated that modifications to the piperazine structure can lead to enhanced efficacy in animal models of depression .

Antipsychotic Effects

The compound has shown promise as an antipsychotic agent. Its ability to antagonize dopamine receptors aligns it with existing antipsychotic medications. In vitro studies have confirmed its effectiveness in reducing dopaminergic activity, which is beneficial for managing symptoms of schizophrenia .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit tumor cell proliferation through apoptosis induction and tubulin polymerization inhibition mechanisms . The structural similarity to other known anticancer agents allows for further exploration into its potential as a chemotherapeutic agent.

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized based on the core structure of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one. These derivatives underwent biological evaluation for their antimicrobial and anticancer activities. The results indicated that several compounds exhibited significant inhibition against various cancer cell lines and bacterial strains, suggesting a broad spectrum of biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies reveal favorable binding affinities with receptors involved in neuropharmacology and oncology, supporting its potential use in drug development .

Wirkmechanismus

The mechanism of action of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist at certain receptors, inhibiting their function and thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.

Uniqueness

2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its cyclopropylpyridazinone core, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

The compound 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperazine moiety : A common structural feature in many pharmacologically active compounds.

- Pyridazinone core : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

- Cyclopropyl group : Often contributes to the compound's binding affinity and selectivity towards biological targets.

- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones and transcriptional activation of tumor suppressor genes .

- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which may have implications for treating psychiatric disorders .

In Vitro Studies

A series of in vitro assays have demonstrated the following:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating effective growth inhibition.

- Mechanism of Apoptosis : Flow cytometry analyses revealed an increase in early apoptotic cells upon treatment with the compound, confirming its role in inducing programmed cell death .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, supporting its antitumor efficacy .

- Behavioral Studies : Tests on rodent models suggest anxiolytic effects, potentially linked to its action on neurotransmitter systems .

Case Studies

- Case Study 1 : A study involving breast cancer models demonstrated that treatment with the compound led to a marked decrease in tumor volume and enhanced survival rates compared to untreated controls. Histological analysis showed increased apoptosis within tumor tissues .

- Case Study 2 : Research on anxiety-related behaviors in rodents indicated that administration of the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent .

Data Summary

Eigenschaften

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24-14-13-23(20-11-12-20)27-30(24)19-25(32)28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,20,26H,11-12,15-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUWCZAOUBLZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.